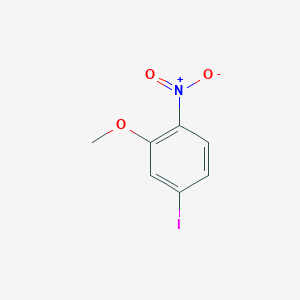

4-Iodo-2-methoxy-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-2-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodo-2-methoxyanisole, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodo-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the iodine or nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Reduction: Reducing agents such as tin and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Reactions: Products depend on the substituents introduced.

Reduction Reactions: 4-Iodo-2-methoxy-1-aminobenzene.

Oxidation Reactions: 4-Iodo-2-methoxybenzoic acid.

Applications De Recherche Scientifique

4-Iodo-2-methoxy-1-nitrobenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Iodo-2-methoxy-1-nitrobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution . The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution, while the methoxy group is an electron-donating group that activates the ring towards substitution at the ortho and para positions .

Comparaison Avec Des Composés Similaires

4-Iodo-3-nitroanisole: Similar structure but with different positions of the nitro and methoxy groups.

2-Iodo-4-methoxy-1-nitrobenzene: Another isomer with the iodine and nitro groups in different positions.

Uniqueness: 4-Iodo-2-methoxy-1-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various synthetic applications .

Activité Biologique

4-Iodo-2-methoxy-1-nitrobenzene, also known as 1-Iodo-2-methoxy-4-nitrobenzene , is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of iodine, methoxy, and nitro groups, contribute to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C7H6INO3 with a molecular weight of 265.03 g/mol. The compound features an iodo substituent that enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of iodo-nitrobenzenes have shown effectiveness against various bacterial strains. A study highlighted that iodinated aromatic compounds can disrupt bacterial cell membranes and interfere with metabolic processes, leading to bacterial cell death .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was demonstrated in studies involving human breast cancer cells, where it showed significant antiproliferative effects .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of CYP1A2 and CYP2C19 , which are critical enzymes in the cytochrome P450 family responsible for drug metabolism. Such inhibition could lead to interactions with other therapeutic agents, necessitating careful consideration in polypharmacy scenarios .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis.

- Interference with Signal Transduction Pathways : It may disrupt various signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | G0/G1 phase arrest |

Propriétés

IUPAC Name |

4-iodo-2-methoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXMWPAZDDJWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.